Foscarnet vs. Acyclovir: Differential EC50 Shift Against HSV-1 TK/DNA Polymerase Double Mutants
Foscarnet demonstrates a markedly lower fold increase in EC50 compared to acyclovir when tested against an HSV-1 strain harboring both thymidine kinase and DNA polymerase mutations. While acyclovir's EC50 increased by 182.8-fold (PRA) or >125.0-fold (RTCA) relative to wild-type, foscarnet's EC50 increased by only 9.7-fold (PRA) and 10.8-fold (RTCA) [1]. This quantifies foscarnet's retained activity against a clinically relevant double-mutant that is highly resistant to acyclovir.
| Evidence Dimension | Fold change in EC50 against HSV-1 TK/DNA polymerase double mutant relative to wild-type virus |
|---|---|
| Target Compound Data | Foscarnet: 9.7-fold (PRA), 10.8-fold (RTCA) increase in EC50 vs wild-type |
| Comparator Or Baseline | Acyclovir: 182.8-fold (PRA), >125.0-fold (RTCA) increase in EC50 vs wild-type |
| Quantified Difference | Acyclovir EC50 increase is 18.8× (PRA) and >11.6× (RTCA) greater than foscarnet's |
| Conditions | HSV-1 TK/DNA polymerase mutant in Vero cells; Plaque Reduction Assay (PRA) and Real-Time Cell Analysis (RTCA) |
Why This Matters
This quantifies the rationale for selecting foscarnet over acyclovir in research involving acyclovir-resistant HSV strains, including those with dual resistance mutations.
- [1] Piret J, Goyette N, Boivin G. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus. J Clin Microbiol. 2016 Jun;54(6):1530-7. doi: 10.1128/JCM.03274-15. PMID: 27053672. View Source
